3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a tetrahydropyran ring, and a benzo-dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The tetrahydropyran ring can be introduced via a cyclization reaction involving an appropriate diol and an acid catalyst. The final step involves the coupling of the pyrazole and tetrahydropyran intermediates with the benzo-dioxine carboxamide moiety under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole ring or the benzo-dioxine moiety using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the functional groups targeted. For example, oxidation of the pyrazole ring could lead to the formation of pyrazole N-oxides, while reduction of the carboxamide group could yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.
Material Science: The compound’s structural features may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide would depend on its specific application. In a medicinal context, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-2-carboxamide share the tetrahydropyran ring but lack the pyrazole and benzo-dioxine moieties.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazol-5-amine share the pyrazole ring but differ in other structural features.
Benzo-dioxine Derivatives: Compounds like 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid share the benzo-dioxine structure but lack the pyrazole and tetrahydropyran rings.
Uniqueness
The uniqueness of 3-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide lies in its combination of multiple functional groups, which can impart a range of chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-17(25-16-5-3-2-4-15(16)24-12)18(22)20-13-10-19-21(11-13)14-6-8-23-9-7-14/h2-5,10-12,14,17H,6-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDPHVUIIMMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CN(N=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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